Azd-1152hqpa

Overview

Description

Azd-1152hqpa, also known as Barasertib, is a member of the quinazolines . It is an antineoplastic agent and an Aurora kinase inhibitor . It has a role in inhibiting cell division and cell proliferation and inducing apoptosis in Aurora kinase B-overexpressing tumor cells .

Molecular Structure Analysis

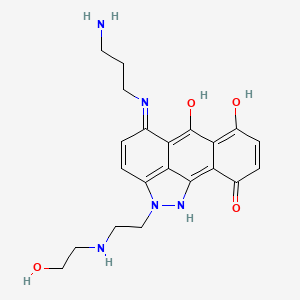

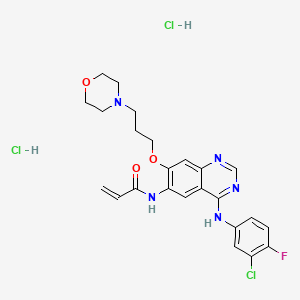

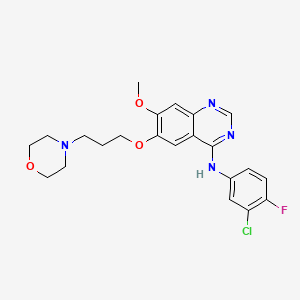

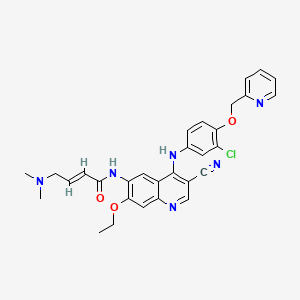

Azd-1152hqpa has a molecular formula of C26H30FN7O3 . The InChI code is InChI=1S/C26H30FN7O3/c1-2-34 (10-11-35)9-4-12-37-21-7-8-22-23 (16-21)28-17-29-26 (22)31-24-14-20 (32-33-24)15-25 (36)30-19-6-3-5-18 (27)13-19/h3,5-8,13-14,16-17,35H,2,4,9-12,15H2,1H3, (H,30,36) (H2,28,29,31,32,33) .Chemical Reactions Analysis

Azd-1152hqpa is known to inhibit the proliferation of hematopoietic malignant cells . It disrupts spindle checkpoint functions and chromosome alignment, resulting in inhibition of cytokinesis followed by apoptosis .Physical And Chemical Properties Analysis

Azd-1152hqpa has a molecular weight of 507.6 g/mol . It is a crystalline solid . Its solubility in DMF is 1 mg/ml, in DMSO is 15 mg/ml, and in DMSO:PBS (pH 7.2) (1:2) is 0.33 mg/ml . It is slightly soluble in ethanol and PBS (pH 7.2) .Scientific Research Applications

1. Treatment of Liquid and Solid Tumors Azd-1152hqpa, also known as Barasertib, is an inhibitor of Aurora kinase B and has been developed to treat both liquid and solid tumors . It has shown clinical activity in acute myeloid leukemia .

Use in Nanoparticles

Azd-1152hqpa has been used in the development of Accurin nanoparticles. These nanoparticles have shown increased efficacy without the bone marrow toxicity seen with the prodrug formulation .

3. Treatment of Diffuse Large B Cell Lymphoma (DLBCL) In preclinical studies, models of DLBCL showed sensitivity to monotherapy Aurora B kinase inhibitors. Azd-1152hqpa Accurin consistently reduced the growth of DLBCL models .

4. Treatment of Small Cell Lung Cancer (SCLC) Similarly, SCLC models also showed sensitivity to Azd-1152hqpa Accurin. The treatment resulted in the reduction of the growth of SCLC models .

5. Induction of Polyploidy and Apoptotic Cell Death In cell experiments, Azd-1152hqpa induced an increase in DNA contents of 4N and 8N, indicative of polyploidy, within 24–48 hours of treatment. After 48–72 hours, it induced apoptotic cell death .

Use in Animal Experiments

In animal experiments involving mice injected with SW620, Colo205, or HCT116 cells, Azd-1152hqpa showed significant tumor growth inhibition .

Mechanism of Action

Target of Action

AZD-1152-HQPA, also known as Barasertib, is a highly potent and selective inhibitor of Aurora B kinase . Aurora B kinase plays a crucial role in chromosome alignment, segregation, and cytokinesis during mitosis . The compound has a high specificity against Aurora B (Ki, 0.36nmol/L) compared with Aurora A (Ki, 1.369nmol/L), and it shows high selectivity versus a panel of 50 other kinases .

Mode of Action

AZD-1152-HQPA interacts with its target, Aurora B kinase, by inhibiting its activity. This inhibition leads to chromosome misalignment, prevention of cell division, reduction of cell viability, and induction of apoptosis . The compound is a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor and is converted rapidly to the active AZD1152-HQPA in plasma .

Biochemical Pathways

The primary biochemical pathway affected by AZD-1152-HQPA is the Aurora B kinase pathway. By inhibiting Aurora B kinase, AZD-1152-HQPA disrupts the normal process of mitosis, leading to chromosome misalignment and prevention of cell division . This disruption of the cell cycle can lead to cell death, or apoptosis .

Pharmacokinetics

AZD-1152-HQPA is a prodrug that is rapidly converted to the active form in plasma . The pharmacokinetics of AZD-1152-HQPA are characterized by dose-dependent exposure . Detailed pharmacokinetic analysis is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of AZD-1152-HQPA.

Result of Action

The inhibition of Aurora B kinase by AZD-1152-HQPA results in a series of cellular changes. These include chromosome misalignment, prevention of cell division, reduction of cell viability, and induction of apoptosis . In preclinical studies, AZD-1152-HQPA has shown potent inhibition of the growth of human colon, lung, and hematologic tumor xenografts .

Action Environment

The action of AZD-1152-HQPA can be influenced by various environmental factors. For instance, the compound’s conversion from a prodrug to its active form occurs in plasma , suggesting that factors affecting plasma composition could potentially influence the drug’s action.

Future Directions

Azd-1152hqpa has shown potential in enhancing the effectiveness of chemotherapeutics like oxaliplatin and gemcitabine in colon and pancreatic cancer, respectively . The combined administration of Azd-1152hqpa and conventional chemotherapeutic agents to patients with leukemia warrants further investigation .

properties

IUPAC Name |

2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30FN7O3/c1-2-34(10-11-35)9-4-12-37-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(36)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17,35H,2,4,9-12,15H2,1H3,(H,30,36)(H2,28,29,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZOGCMHVIGURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222584 | |

| Record name | AZD-1152HQPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azd-1152hqpa | |

CAS RN |

722544-51-6 | |

| Record name | AZD-2811 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722544516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-1152HQPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEFOSBARASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29P8LWS24N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

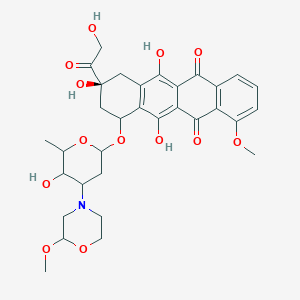

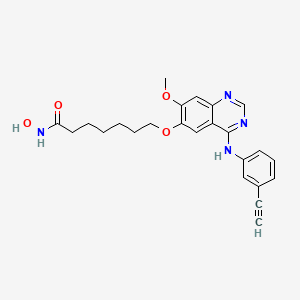

![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1684472.png)

![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)